molecular formula C13H12N4O2 B1452314 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1351399-13-7

5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1452314
CAS RN: 1351399-13-7
M. Wt: 256.26 g/mol
InChI Key: TVMUSECDRTUOCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the cyclocondensation of substituted 5-amino-1H-pyrazole-4-carboxamides with carboxylic acid derivatives or aldehydes . Another method involves the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide .


Molecular Structure Analysis

The molecular structure of “5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” could not be found in the search results .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines are not specifically mentioned for “this compound” in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the search results .

Scientific Research Applications

Facile Synthesis and Derivative Formation

A foundational aspect of research involving this compound focuses on its synthesis and the creation of derivatives. Miyashita et al. (1990) demonstrated a facile preparation method for 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, highlighting the versatility of pyrazolopyrimidinones in organic synthesis and their potential as scaffolds for further chemical modifications Miyashita et al., 1990.

Antiproliferative and Cytotoxic Activities

Research has also explored the biological activities of derivatives of the chemical structure . Hassan et al. (2014) synthesized new derivatives exhibiting in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into the compound's potential for cancer research Hassan et al., 2014.

Anti-inflammatory, Analgesic, and Antipyretic Properties

Another area of application is the investigation into anti-inflammatory, analgesic, and antipyretic activities. Antre et al. (2011) developed novel pyrazolone derivatives attached to a pyrimidine moiety, which exhibited similar activities to standard drugs in pharmacological studies Antre et al., 2011.

Anticancer and Enzyme Inhibition

The compound and its derivatives have been evaluated for anticancer activities and enzyme inhibition. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidinones with significant cytotoxic and 5-lipoxygenase inhibitory activities Rahmouni et al., 2016.

Antimicrobial Activities

Studies have also focused on antimicrobial properties. El-Sayed et al. (2017) explored the antimicrobial activities of pyrazolo[3,4-d]pyrimidine derivatives, identifying compounds with moderate to outstanding efficacy against various bacterial and fungal strains El-Sayed et al., 2017.

Safety and Hazards

The safety and hazards associated with “5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” are not mentioned in the search results .

Future Directions

The future directions for research on “5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” are not specified in the search results .

Biochemical Analysis

Biochemical Properties

5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, this compound can alter the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDK2, inhibiting their activity. This binding interaction involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to this compound can lead to cellular adaptation, resulting in altered responses over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within cells. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds . Additionally, this compound can modulate the levels of key metabolites, such as ATP and NADH, impacting cellular energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . For example, it has been observed to bind to albumin in the bloodstream, enhancing its distribution to various tissues. Additionally, the localization of this compound within cellular compartments, such as the nucleus and mitochondria, can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been shown to localize to the nucleus, where it interacts with transcription factors and other nuclear proteins, modulating gene expression. Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism.

properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-19-10-4-2-9(3-5-10)7-17-8-14-12-11(13(17)18)6-15-16-12/h2-6,8H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMUSECDRTUOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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